An In-depth Technical Guide to the Basic Properties of 6-Chloro-3,4-pyridinediamine
An In-depth Technical Guide to the Basic Properties of 6-Chloro-3,4-pyridinediamine
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-3,4-pyridinediamine, a heterocyclic aromatic amine of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its fundamental characteristics.
Core Physicochemical Properties
6-Chloro-3,4-pyridinediamine, with the chemical formula C₅H₆ClN₃, is a substituted pyridine derivative.[1] Its structure features a pyridine ring with a chlorine atom at the 6th position and two amino groups at the 3rd and 4th positions. This arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.
Table 1: Summary of Physicochemical Properties of 6-Chloro-3,4-pyridinediamine
| Property | Value | Source |
| IUPAC Name | 6-chloropyridine-3,4-diamine | - |
| CAS Number | 89182-17-2 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid (presumed) | General knowledge |
| Melting Point | Not available in public literature | - |
| pKa | Not available in public literature | - |
| Solubility | Not available in public literature | - |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of 6-Chloro-3,4-pyridinediamine.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[2] For 6-Chloro-3,4-pyridinediamine, a sharp melting range would suggest a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 6-Chloro-3,4-pyridinediamine is finely crushed into a powder.[2] The dry powder is then packed into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).[3][5]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point.[4]
-
-
Purity Assessment: A narrow melting range of 0.5-1°C is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.
Determination of Solubility
Understanding the solubility of 6-Chloro-3,4-pyridinediamine in various solvents is crucial for its use in synthesis, purification, and formulation.[6] A general qualitative and quantitative approach is outlined below.[7][8][9]
Methodology for Qualitative Solubility:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
Procedure:
-
Add approximately 10-20 mg of 6-Chloro-3,4-pyridinediamine to a test tube.
-
Add 1 mL of the selected solvent and agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).
-
Visually observe if the solid dissolves completely.
-
If the solid dissolves, it is classified as "soluble." If it does not, it is "insoluble." If some dissolves, it is "partially soluble."
-
Methodology for Quantitative Solubility (Shake-Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-Chloro-3,4-pyridinediamine to a known volume of the chosen solvent in a sealed vial or flask.[6]
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid is necessary to confirm saturation.[8]
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.[6]
-
Determine the concentration of the dissolved 6-Chloro-3,4-pyridinediamine in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6] A calibration curve with standards of known concentrations must be prepared for quantification.[6]
-
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Determination of pKa
The pKa value(s) of 6-Chloro-3,4-pyridinediamine will quantify the basicity of its amino groups. Aromatic amines are generally weak bases, and their pKa can be determined using potentiometric titration or spectrophotometric methods.[10][11][12]
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of 6-Chloro-3,4-pyridinediamine and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol, due to the potential for low aqueous solubility of the free base.[10][11]
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the amine has been protonated) corresponds to the pKa of the conjugate acid. For a diamine, two equivalence points and two pKa values may be observed.
-
Biological and Pharmacological Context
While specific data on the biological activity of 6-Chloro-3,4-pyridinediamine is not extensively reported in the public domain, substituted pyridine and pyrimidine derivatives are known to possess a wide range of biological activities.[13][14][15] These scaffolds are present in numerous compounds with demonstrated antibacterial, antifungal, and kinase inhibitory activities.[13][16][17] Therefore, 6-Chloro-3,4-pyridinediamine represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the basic properties of a solid organic compound like 6-Chloro-3,4-pyridinediamine.
References
- 1. scbt.com [scbt.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
